3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring an oxazolo ring fused to a purinedione core. This compound is structurally characterized by:
- A benzyl group at the N3 position: Enhances lipophilicity and may modulate adenosine receptor interactions .
- Oxazolo[2,3-f]purinedione scaffold: The fused oxazole ring introduces rigidity, which can optimize binding to enzymatic pockets, as seen in related xanthine-based inhibitors .
Synthesis: Analogous oxazolo-purinediones are typically synthesized via cyclization reactions. For example, 8-bromopurinedione intermediates react with oxiranes in pyridine to form fused oxazole rings . The benzyl group at N3 is likely introduced via alkylation or substitution reactions, a strategy common in tricyclic xanthine derivatization .
Properties
IUPAC Name |
2-benzyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-11(2)24-16-18-14-13(21(10)16)15(22)20(17(23)19(14)3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZHFOLZTUWMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 3-benzyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione and related compounds:
Structural and Functional Insights
Substituent Effects: N3-Benzyl Group: Present in the target compound, this group increases lipophilicity and may enhance binding to adenosine A₃ receptors, which are sensitive to bulky substituents . By contrast, halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) improve blood-brain barrier penetration. Methyl Groups: The 1/6/7-methyl substituents reduce metabolic oxidation compared to unmethylated analogs, extending half-life .
Heterocyclic Ring Variations: Oxazolo vs. Ring Size: Larger rings (e.g., oxazepino in ) increase conformational flexibility but may reduce target selectivity.
Synthetic Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
